
GW3965 HCl
Übersicht
Beschreibung
GW 3965 Hydrochlorid: ist ein potenter und selektiver Agonist für die Leber-X-Rezeptoren (LXRα und LXRβ). Diese Rezeptoren sind Kernrezeptoren, die als ligandabhängige Transkriptionsfaktoren fungieren und den Cholesterin-, Fettsäure- und Glukosestoffwechsel modulieren . Die Verbindung ist bekannt für ihre Fähigkeit, die LXR-regulierte Genexpression zu verändern und so die Pfade im Zusammenhang mit dem Glukose- und Lipidstoffwechsel zu beeinflussen .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: GW 3965 Hydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Benzensäurederivats beinhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von GW 3965 Hydrochlorid erfolgt durch großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen: GW 3965 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der aromatischen Ringe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Halogenierungs- und Nitrierungsreaktionen sind üblich, wobei Reagenzien wie Chlor und Salpetersäure verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Oxide liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können .
Wissenschaftliche Forschungsanwendungen
Lipid Metabolism and Cardiovascular Health
GW3965 has been shown to play a crucial role in lipid metabolism by upregulating the expression of genes associated with cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1). In animal models, treatment with GW3965 resulted in an increase in high-density lipoprotein (HDL) levels and a reduction in low-density lipoprotein (LDL) levels, suggesting its potential use in managing dyslipidemia and reducing cardiovascular risk factors .
Case Study: Antiatherogenic Activity
In studies involving LDLR−/− and apoE−/− mice, GW3965 demonstrated potent antiatherogenic effects by promoting cholesterol efflux and reducing atherosclerotic lesions. Administration of GW3965 at a dose of 10 mg/kg significantly upregulated ABCA1 expression and increased circulating HDL levels by approximately 30% .
Anti-inflammatory Effects
GW3965 has been identified as an inhibitor of inflammatory responses. Research indicates that it can suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. In vitro studies have shown that GW3965 reduces the expression of pro-inflammatory cytokines such as interleukin-8 and monocyte chemotactic protein-1 .
Case Study: Newcastle Disease Virus Infection
A study demonstrated that GW3965 inhibited Newcastle disease virus infection in DF-1 cells by reducing viral replication and entry without affecting viral attachment. The compound's ability to suppress NF-κB activation was linked to its anti-inflammatory properties, providing insights into its potential application in antiviral therapies .
Neuroprotective Properties
Research has suggested that GW3965 may have neuroprotective effects, particularly in the context of neurodegenerative diseases. Activation of LXRs by GW3965 has been associated with increased expression of apolipoprotein E (apoE) and ABCA1 in the brain, which are crucial for lipid transport and amyloid clearance.
Case Study: Alzheimer's Disease Models
In APP-Tg mouse models of Alzheimer's disease, treatment with GW3965 led to a significant reduction in amyloid burden. This effect was attributed to enhanced lipidation of apoE particles, which improved their clearance from the brain parenchyma .
Cancer Research
GW3965 has shown promise in cancer research, particularly concerning glioblastoma. Studies indicate that it induces the degradation of LDL receptors (LDLR), leading to decreased cholesterol availability for tumor cells and promoting tumor cell death.
Case Study: Glioblastoma Mouse Model
In glioblastoma models, GW3965 treatment resulted in increased expression of ABCA1 and induced LDLR degradation, which collectively contributed to reduced tumor growth and enhanced apoptosis in cancer cells .
Summary Table of Applications
Wirkmechanismus
GW 3965 hydrochloride exerts its effects by binding to and activating liver X receptors (LXRα and LXRβ). These receptors are involved in the regulation of genes associated with cholesterol, fatty acids, and glucose metabolism . Upon activation, GW 3965 hydrochloride alters the expression of LXR-regulated genes, leading to changes in metabolic pathways and physiological responses . The compound also affects inflammation and pressor responses through its interaction with LXRα and LXRβ .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Einzigartigkeit: GW 3965 Hydrochlorid ist einzigartig in seiner hohen Selektivität und Potenz für LXRα und LXRβ mit EC50-Werten von 190 nM bzw. 30 nM . Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von Leber-X-Rezeptoren in verschiedenen biologischen Prozessen und für die Entwicklung gezielter Therapien für Stoffwechselstörungen .
Biologische Aktivität
GW3965 HCl is a selective, orally active non-steroidal agonist for the liver X receptor (LXR), primarily recognized for its role in lipid metabolism and potential therapeutic applications in various diseases. This article delves into the biological activities of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Profile
- Chemical Name: 3-[3-[[2-Chloro-3-(trifluoromethyl)phenyl]methylamino]propoxy]benzeneacetic acid hydrochloride
- Purity: ≥98%
GW3965 functions as a full agonist for both human LXR alpha (hLXRα) and LXR beta (hLXRβ), with effective concentrations (EC50 values) of 190 nM and 30 nM, respectively . By activating LXR, GW3965 influences various metabolic processes:
- Lipid Metabolism: It enhances the expression of ATP-binding cassette transporter A1 (ABCA1), which is crucial for high-density lipoprotein (HDL) formation and cholesterol efflux .
- Anti-inflammatory Effects: GW3965 has been shown to reduce angiotensin II-mediated increases in blood pressure, indicating potential cardiovascular benefits .
1. Impact on Atherosclerosis
GW3965 has demonstrated potent antiatherogenic activity in mouse models. It significantly up-regulates ABCA1 gene expression, leading to increased HDL levels and reduced atherosclerotic plaque formation .
2. Neuroprotective Properties
In studies involving MPTP-intoxicated mice, treatment with GW3965 resulted in a reduction of astrocytic activation (GFAP-positive cells) in the substantia nigra, suggesting protective effects on dopaminergic neurons .
3. Effects on Oligodendrocytes
Research has indicated that GW3965 treatment can reverse reductions in mature oligodendrocyte density in the hippocampus of mice subjected to chronic unpredictable stress. This suggests potential applications in neurodegenerative conditions where myelin integrity is compromised .
4. Antibacterial Activity
Recent findings have identified GW3965·HCl as an effective inhibitor of the FeoB protein in Staphylococcus aureus. This inhibition leads to reduced bacterial growth and virulence factor expression, highlighting its potential as a novel antibacterial agent .
Case Study 1: Lipid Regulation
In a clinical study involving systemic treatment with GW3965, significant up-regulation of apolipoprotein E (apoE) levels was observed in cerebrospinal fluid (CSF), correlating with enhanced lipid metabolism and potential implications for Alzheimer's disease management .
Case Study 2: Neuroprotection
A study involving MPTP-treated mice showed that GW3965 administration not only reduced neuroinflammation but also improved motor function, indicating its therapeutic potential in Parkinson's disease models .
Data Tables
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the agonistic activity of GW3965 HCl on LXRα and LXRβ in vitro?
- Methodology :
- Cell-free assays : Measure recruitment of coactivators like steroid receptor coactivator-1 (SRC-1) to LXRs using fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET). EC₅₀ values (e.g., 125 nM for SRC-1 recruitment to LXRβ) are derived from dose-response curves .
- Cellular reporter assays : Transfect cells with LXR-responsive luciferase constructs (e.g., LXRE-driven promoters). This compound shows EC₅₀ values of 190 nM (LXRα) and 30 nM (LXRβ) in such systems .
Q. How does this compound modulate cholesterol homeostasis in murine models of atherosclerosis?
- Methodology :
- In vivo studies : Administer this compound orally (e.g., 10 mg/kg in C57BL/6 mice) and quantify plasma HDL levels (30% increase) and ABCA1 expression in macrophages via qPCR or Western blot. Use LDLR⁻/⁻ or apoE⁻/⁻ mice to evaluate atherosclerotic lesion area reduction (34–53%) .
- Reverse cholesterol transport (RCT) assays : Track ³H-cholesterol from macrophages to feces in wild-type or transgenic mice. This compound enhances RCT by upregulating ABCA1/ABCG1 in macrophages and ABCG5/ABCG8 in liver/intestine .
Q. What in vitro models demonstrate this compound’s antibacterial activity against Gram-positive bacteria?
- Methodology :
- Bacterial growth assays : Treat Staphylococcus aureus with this compound (10 μM) in iron-limited media. Monitor growth inhibition via OD₆₀₀ and confirm FeoB-dependent mechanisms using FeoB-knockout strains .
- Metabolomic profiling : Use LC-MS to assess disrupted metabolic pathways (e.g., TCA cycle) in this compound-treated bacteria. Validate FeoB inhibition via ATP/GTP hydrolysis assays (IC₅₀ < 10 μM) .
Advanced Research Questions
Q. How do researchers resolve contradictions between this compound’s antiatherogenic effects and its induction of lipogenesis in preclinical models?
- Methodology :
- Tissue-specific gene profiling : Compare hepatic (lipogenic genes like SREBP1c) vs. vascular (ABCA1/ABCG1) transcriptomes using RNA-seq. Dose optimization (e.g., 5–20 mg/kg) minimizes hypertriglyceridemia while maintaining antiatherogenic efficacy .
- Time-course studies : Evaluate transient vs. sustained effects on lipid metabolism. Short-term this compound treatment prioritizes RCT, while chronic exposure may require co-administration of PPARα agonists to counteract lipogenesis .
Q. What mechanisms underlie this compound’s dual role in enhancing apoptosis in EGFR-TKI-resistant lung cancer cells while protecting neuronal cells post-stroke?
- Methodology :
- Cancer studies : Combine this compound (5 μM) with gefitinib in H827-7-2 cells. Assess apoptosis via flow cytometry (20.69% vs. 6.80% with gefitinib alone) and Western blot for Bcl-2/Bax modulation. Validate LXRβ-dependent Akt pathway inhibition .
- Neurorestoration studies : In stroke models, administer this compound (10 mg/kg) post-middle cerebral artery occlusion (MCAO). Quantify synaptic proteins (synaptophysin) and angiogenesis (CD31⁺ vessels) via immunohistochemistry. Use CX3CR1CreER mice to confirm microglia-dependent repair .
Q. How does this compound exhibit cell-type-specific effects on inflammatory responses?
- Methodology :
- Macrophage polarization assays : Treat bone marrow-derived macrophages (BMDMs) with this compound (1 μM) and LPS/IFNγ. Measure M1/M2 markers (e.g., iNOS, Arg1) via qPCR. Note suppression of NF-κB and pro-inflammatory cytokines (IL-6, TNFα) in NDV-infected DF-1 cells .
- Single-cell RNA-seq : Compare transcriptomes of myeloid subsets (e.g., MHCII⁺ macrophages vs. PDL1⁺ cells) to identify LXRβ-dependent vs. -independent pathways .
Q. What pharmacokinetic challenges arise when translating this compound’s efficacy from rodents to primates?
- Methodology :
- Toxicokinetic studies : Evaluate species differences in plasma half-life and tissue distribution using radiolabeled this compound. Note minimal cytotoxicity in human islets (1 μM, 24 h) vs. murine β-cell sensitivity .
- Blood-brain barrier (BBB) penetration : Use LC-MS to quantify this compound in cerebrospinal fluid (CSF) of MCAO mice. Correlate with neurorestorative outcomes (rotarod latency improvement: 14 days post-stroke) .
Q. Data Interpretation and Contradictions
Q. Why does this compound inhibit NDV infection in avian cells but lack antiviral activity in mammalian models?
- Methodology :
- Cholesterol trafficking assays : In DF-1 cells, this compound reduces perinuclear cholesterol accumulation (filipin staining) and blocks NDV entry. Overexpress ABCA1 to mimic GW3965’s effect .
- Species-specific LXR activation : Compare LXRα/β homology between avian and mammalian systems. Note divergent lipid metabolism pathways affecting antiviral responses .
Q. How can researchers validate this compound’s off-target effects beyond LXR agonism (e.g., FeoB inhibition)?
- Methodology :
- Thermal shift assays : Screen this compound against bacterial FeoB and human LXRs to confirm binding specificity. Use molecular docking to compare binding affinities (e.g., GW3965-FeoB vs. ATP/GTP) .
- Genetic knockout models : Test this compound in LXRα/β⁻/⁻ macrophages or FeoB⁻ bacteria to isolate target-specific effects .
Q. What strategies mitigate this compound’s limited solubility in aqueous buffers for in vivo delivery?
- Methodology :
- Formulation optimization : Use cyclodextrin-based carriers or PEGylation to enhance solubility. Validate bioavailability via pharmacokinetic profiling in rats .
- Alternative administration routes : Compare oral gavage vs. intraperitoneal injection for ABCA1 induction in intestinal macrophages .
Eigenschaften
IUPAC Name |
2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClF3NO3.ClH/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPUWJFHNOUNQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32Cl2F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961003 | |
Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405911-17-3 | |
Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW3965 hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.